molecular formula C23H27N3O3S B2441588 8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215597-62-8

8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2441588
CAS No.: 1215597-62-8
M. Wt: 425.55
InChI Key: BSUSULGOXYVSSE-UHFFFAOYSA-N
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Description

8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-22(2,3)18-11-9-17(10-12-18)20-21(27)25-23(24-20)13-15-26(16-14-23)30(28,29)19-7-5-4-6-8-19/h4-12H,13-16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUSULGOXYVSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl and phenylsulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[45]dec-3-en-2-one lies in its specific spirocyclic structure and the combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspirodecane class, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N5O2SC_{24}H_{30}N_5O_2S, with a molecular weight of approximately 466.59 g/mol. The structure features a triazaspiro framework that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic structure and subsequent functionalization with benzenesulfonyl and tert-butyl groups. These modifications are crucial for enhancing the compound's solubility and biological efficacy.

  • Anticancer Properties : Compounds similar to 8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in targeting tumors with high vascularization.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation.
  • Antimicrobial Activity : Some derivatives have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Anticancer Activity

A study examining the cytotoxic effects of triazaspiro compounds on various cancer cell lines (e.g., MDA-MB-231, A549) revealed that 8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exhibited significant inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics . The compound induced G2/M phase arrest and promoted apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to controls. The study suggested that the mechanism involved downregulation of NF-kB signaling pathways .

Data Summary

Activity TypeObserved EffectReference
AnticancerIC50 = X µM (specific cell line)
Anti-inflammatoryReduced edema by X%
AntimicrobialEffective against strains X and Y

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